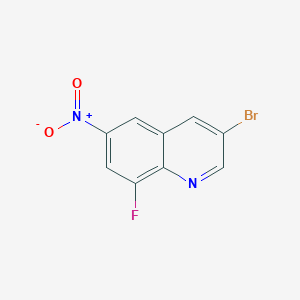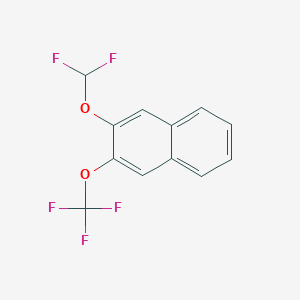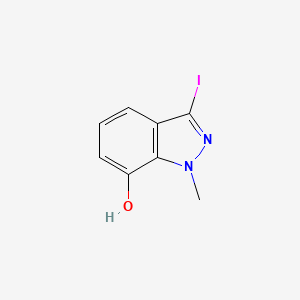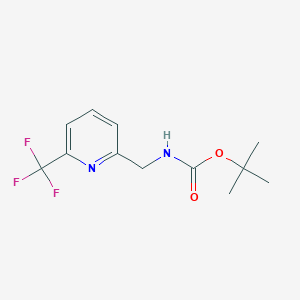
2-Ethyl-7-methoxy-5-methyl-3-propanoyl-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-7-methoxy-5-methyl-3-propionyl-4H-chromen-4-one:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-7-methoxy-5-methyl-3-propionyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted benzaldehydes with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques like crystallization or chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of halogenated derivatives or other substituted aromatic compounds.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine: In medicinal chemistry, 2-ethyl-7-methoxy-5-methyl-3-propionyl-4H-chromen-4-one has shown potential as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 2-ethyl-7-methoxy-5-methyl-3-propionyl-4H-chromen-4-one involves its interaction with specific molecular targets in biological systems. It can inhibit enzymes involved in inflammatory pathways, scavenge free radicals to exert antioxidant effects, and induce apoptosis in cancer cells. The pathways involved include the inhibition of cyclooxygenase enzymes, modulation of reactive oxygen species, and activation of caspases.
類似化合物との比較
- 7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one
- 5-methyl-7-methoxyisoflavone
- 4H-1-Benzopyran-4-one derivatives
Comparison: 2-ethyl-7-methoxy-5-methyl-3-propionyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other chromenone derivatives. Its ethyl and propionyl groups contribute to its enhanced lipophilicity and potential for better cellular uptake, making it a promising candidate for further research and development.
特性
CAS番号 |
62036-44-6 |
|---|---|
分子式 |
C16H18O4 |
分子量 |
274.31 g/mol |
IUPAC名 |
2-ethyl-7-methoxy-5-methyl-3-propanoylchromen-4-one |
InChI |
InChI=1S/C16H18O4/c1-5-11(17)15-12(6-2)20-13-8-10(19-4)7-9(3)14(13)16(15)18/h7-8H,5-6H2,1-4H3 |
InChIキー |
NNIGXJGFPSRWPB-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=O)C2=C(O1)C=C(C=C2C)OC)C(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)-N-methylacetamide](/img/structure/B11846478.png)
![1-[2-(1-Phenylethyl)naphthalen-1-yl]ethan-1-one](/img/structure/B11846491.png)
![4-Iodo-3-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11846492.png)





![1-(3,4-dimethoxyphenyl)-N-[(2-fluorophenyl)methyl]methanamine](/img/structure/B11846517.png)




![1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-imidazole-4-carboxylic acid](/img/structure/B11846536.png)
